molecular formula C4H11NO B1205648 1-Amino-2-butanol CAS No. 13552-21-1

1-Amino-2-butanol

Cat. No. B1205648
CAS RN: 13552-21-1
M. Wt: 89.14 g/mol
InChI Key: KODLUXHSIZOKTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Amino-2-butanol can be approached through various chemical pathways. One notable method involves the metabolic engineering of Escherichia coli for the production of higher alcohols, including 1-butanol, from glucose via keto-acid pathways found in microorganism's native amino-acid pathways. This process involves converting glucose to 2-ketobutyrate, a common keto-acid intermediate, which is then transformed into 1-butanol through a series of enzymatic reactions (Shen & Liao, 2008).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-butanol allows for interesting interactions due to its chirality and the presence of both amino and hydroxyl functional groups. These features can influence its binding and reactivity in chemical reactions. Studies using laser-induced fluorescence and DFT calculations have shown that chirality plays a significant role in the structure and reactivity of compounds similar to 1-Amino-2-butanol, affecting their electronic and vibrational spectra through intermolecular hydrogen bonding (Seurre et al., 2004).

Chemical Reactions and Properties

1-Amino-2-butanol undergoes various chemical reactions, including oxidative cyclization, which can lead to the synthesis of complex heterocyclic compounds. A study demonstrated the iridium-catalyzed oxidative cyclization of amino alcohols, yielding indole derivatives, tetrahydroquinolines, and benzazepines from related amino alcohols, highlighting the versatile reactivity of compounds within this class (Fujita et al., 2002).

Physical Properties Analysis

The physical properties of 1-Amino-2-butanol and related compounds have been extensively studied, with research focusing on densities, refractive indices, and viscosities. For example, the study of 1-amino-2-propanol (a related compound) with butanol solutions over a temperature range provided insights into molecular interactions and hydrogen bonding, which are relevant for understanding the physical behavior of 1-Amino-2-butanol (Spasojević et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-Amino-2-butanol are influenced by its functional groups, leading to diverse reactivity patterns. Research on the comprehensive kinetic combustion model for butanol isomers, including 1-butanol, provides insights into the oxidation and combustion chemistry of such alcohols. This understanding is crucial for applications in biofuels and the analysis of combustion properties (Sarathy et al., 2012).

Scientific Research Applications

Biosynthesis and Biofuels

  • Biosynthesis of Pentanol Isomers : Metabolic engineering in microorganisms can produce pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, potentially used as biofuels. These isomers, including 1-pentanol and pentenol, are derived from microbial fermentations from amino acid substrates. Despite current production levels being low for industrial applications, this approach shows promise for improved production efficiency (Cann & Liao, 2009).

  • Engineering E. coli for Alcohol Production : Escherichia coli strains have been engineered to produce higher alcohols like 1-butanol and 1-propanol from glucose. This involves converting glucose to keto-acid intermediates, subsequently transformed into alcohols. Metabolic engineering strategies enhanced production, showing potential for biofuel applications (Shen & Liao, 2008).

Chemical and Physical Properties

  • Properties of Amino Alcohol Solutions : The study of densities, refractive indices, and viscosities of solutions like 1-amino-2-propanol with 1-butanol and 2-butanol provides insights into their physical properties. These measurements are crucial for understanding the molecular interactions in such mixtures (Spasojević et al., 2014).

  • Chirality and Hydrogen Bonds : Chiral discrimination in the jet-cooled complexes of 2-naphthyl-1-ethanol with 1-amino-2-propanol and 2-amino-1-butanol reveals the role of chirality in the competition between inter and intramolecular hydrogen bonds. This is significant in understanding molecular structures and interactions (Seurre et al., 2004).

Industrial and Medicinal Chemistry

  • Production of 4-Amino-1-butanol : 4-Amino-1-butanol, an intermediate for drugs and biodegradable polymer precursors, can be produced from glucose using metabolically engineered Corynebacterium glutamicum. This discovery is pivotal for producing primary amino alcohols from renewable resources (Prabowo et al., 2020).

  • Biosynthesis of (R)-3-amino-1-butanol : The biosynthesis of (R)-3-amino-1-butanol, critical for HIV/AIDS treatment, demonstrates the potential of transaminases for producing chiral amines. This approach enriches the enzyme pool for (R)-specific transaminases and offers a green synthesis method (Tang et al., 2019).

  • 3-Methyl-1-Butanol Production in E. coli : Engineering E. coli for the production of 3-methyl-1-butanol from glucose showcases the feasibility of using microbial pathways for biofuel production. This demonstrates the potential of E. coli as a host for biofuel production (Connor & Liao, 2008).

Safety And Hazards

1-Amino-2-butanol is combustible and causes severe skin burns and eye damage . It is advised to avoid exposing this compound to air for prolonged periods of time . It is also recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

1-Amino-2-butanol is an important synthetic intermediate of various drugs . For instance, it is used in the synthesis of ethambutol (EMB), one of the front-line drugs against tuberculosis . Therefore, the future directions of 1-Amino-2-butanol could involve its increased use in the synthesis of various pharmaceutical compounds.

properties

IUPAC Name

1-aminobutan-2-ol
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InChI

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3
Source PubChem
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InChI Key

KODLUXHSIZOKTG-UHFFFAOYSA-N
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Canonical SMILES

CCC(CN)O
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Molecular Formula

C4H11NO
Record name 1-AMINO-2-BUTANOL
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DSSTOX Substance ID

DTXSID8025676
Record name 1-Aminobutan-2-ol
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Molecular Weight

89.14 g/mol
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Physical Description

1-amino-2-butanol is a slightly yellow liquid. (NTP, 1992)
Record name 1-AMINO-2-BUTANOL
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Solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)
Record name 1-AMINO-2-BUTANOL
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Product Name

1-Amino-2-butanol

CAS RN

13552-21-1
Record name 1-AMINO-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
M Kataoka, Y Nakamura, N Urano… - Letters in applied …, 2006 - academic.oup.com
… Methods and Results: The enzyme was inducibly produced on cultivation with aminoalcohols such as 1‐amino‐2‐propanol, 1‐amino‐2‐butanol and 2‐aminocyclohexanol. The …
Number of citations: 39 academic.oup.com
HJ Vial, MJ Thuet, ML Ancelin, JR Philippot… - Biochemical …, 1984 - Elsevier
… These results suggest that 1-amino-2-butanol is incorporated as a base into the PLs of P. knowlesiinfected erythrocytes, presumably by the base activation pathway as seen in other …
Number of citations: 60 www.sciencedirect.com
GG King, AC Hazy, JV Karabinos - Journal of Chemical & …, 1968 - ACS Publications
THE REACTIONS of allyl glycidyl ether with a variety of primary and secondary amines in the absence of a solvent yielded the corresponding 3-(2-propeneoxy)-l-amino-2-pro-panols (I) …
Number of citations: 1 pubs.acs.org
E Mallette, MS Kimber - Biochemistry, 2018 - ACS Publications
… (R/S)-1-Amino-2-butanol oxidation proceeded with a k cat of 0.334 s –1 and a K m of 29.8 μM (presumably enantiomerically pure (S) substrate would exhibit a K m half of this value). We …
Number of citations: 10 pubs.acs.org
RG Ghirardelli - 1956 - thesis.library.caltech.edu
… Neutral Oxalate of 1-Amino-2-butanol To a solution of 25.0 g. {0.28 mole) of 1-amino-2-butanol in … (0.0050 mole) of 1-amino-2-butanol in 8 ml. of pyridine was treated at 0 C. with 1.87 g, (…
Number of citations: 2 thesis.library.caltech.edu
H Marona - Die Pharmazie, 1998 - pubmed.ncbi.nlm.nih.gov
… Most interesting were the 2-amino-1-propanol-, 1-amino-2-propanol- or 1-amino-2-butanol derivatives of 6-methoxy- or 6-chloroxanthone, which displayed anti MES activity with a …
Number of citations: 51 pubmed.ncbi.nlm.nih.gov
E Mallette, MS Kimber - Journal of Biological Chemistry, 2018 - ASBMB
… (R,S)-1-Amino-2-butanol and ethanolamine were also both substrates, with k cat values similar to (S)-aminopropanol, although with Km roughly 3- and 600-fold higher, respectively. …
Number of citations: 14 www.jbc.org
S Yamazaki, K Saito, T Tanimura - Journal of High Resolution …, 1998 - Wiley Online Library
… has a 1-amino-2-ol moiety, such as 1-amino-2-propanol and 1amino-2-butanol, which … three aliphatic BAAs, 1-amino-2-butanol, 2-amino1-butanol, and trans-2aminocyclohexanol. …
Number of citations: 10 onlinelibrary.wiley.com
H Inoue, H Nakayama, M Tsuhako - Phosphorus, Sulfur, and …, 2002 - Taylor & Francis
… Similar to 1A2P, the phosphorylation of 2-aminoethanol and 1-amino-2-butanol proceeded with the same mechanism. These imidotriphosphates were unstable and gradually …
Number of citations: 2 www.tandfonline.com
WY Su, JF Knifton - 1988 - osti.gov
… patent describes a process for preparing pyrazines which comprises the steps of cyclocondensation of a hydroxyamine from the group consisting of ethanolamine, 1-amino-2-butanol, …
Number of citations: 0 www.osti.gov

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